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molecular formula C9H8N4O2 B182318 Methyl 3-(5-Tetrazolyl)benzoate CAS No. 148345-63-5

Methyl 3-(5-Tetrazolyl)benzoate

Cat. No. B182318
M. Wt: 204.19 g/mol
InChI Key: XHDHEDITROOBDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07179822B2

Procedure details

To a solution of 3-cyanobenzoic acid (12.3 g, 0.083 mol) in toluene (300 mL) were added sodium azide (16 g, 0.25 mol) and triethylamine hydrochloride (34 g, 0.25 mol) respectively. The reaction mixture was refluxed for 4 hours, cooled to room temperature, and diluted with water (300 mL). The organic phase was separated and the aqueous portion was acidified (pH=1) using concentrated HCl. The precipitate was collected by filtration and oven-dried to give 14 g (89%) of the tetrazole as a white solid. CI-MS: C8H6N4O2 [M+1] 191.0. The product obtained (14 g, 0.074 mol) was suspended in anhydrous methanol followed by the addition of gaseous HCl over a period of 20 minutes. The warm solution was stirred at room temperature for overnight, then concentrated in vacuo. The resulting residue was triturated with diethyl ether and collected by filtration to yield 12.1 g (81%) of the methyl ester intermediate 2. CI-MS: C9H8N4O2 [M+1] 205.2
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7])#[N:2].[N-:12]=[N+:13]=[N-:14].[Na+].Cl.[CH2:17](N(CC)CC)C>C1(C)C=CC=CC=1.O>[CH3:17][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][CH:11]=[C:3]([C:1]2[N:2]=[N:12][NH:13][N:14]=2)[CH:4]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
12.3 g
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)O)C=CC1
Name
Quantity
16 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
34 g
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
oven-dried

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)C=1N=NNN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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